molecular formula C16H19N3O2 B6799619 N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide

Cat. No.: B6799619
M. Wt: 285.34 g/mol
InChI Key: LIOOAEASAQIWNR-CQSZACIVSA-N
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Description

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide is a complex organic compound that features a chromenyl and imidazolyl moiety

Properties

IUPAC Name

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-4-3-5-13-14(6-9-21-16(11)13)18-15(20)10-19-8-7-17-12(19)2/h3-5,7-8,14H,6,9-10H2,1-2H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOOAEASAQIWNR-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)NC(=O)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@@H](CCO2)NC(=O)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl moiety through cyclization reactions. Subsequent steps involve the introduction of the imidazolyl group via nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide
  • N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)propionamide
  • N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)butyramide

Uniqueness

This compound is unique due to its specific combination of chromenyl and imidazolyl moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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